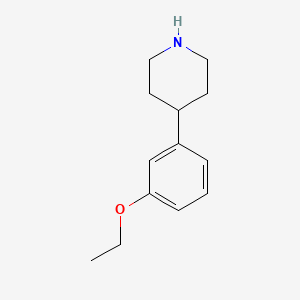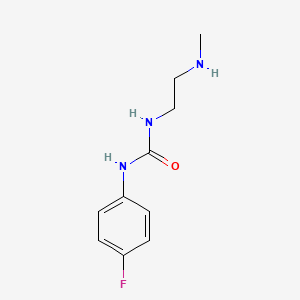![molecular formula C16H11F3N4O3 B15308258 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups, including a nitro group, a trifluoromethyl group, and a benzodiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a methyl-substituted benzene ring, followed by the introduction of a trifluoromethyl group through a fluorination reaction. The benzodiazole moiety is then introduced via a cyclization reaction, and the final benzamide structure is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group.
科学的研究の応用
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. The benzodiazole moiety can interact with nucleic acids or proteins, influencing their function.
類似化合物との比較
Similar Compounds
2-nitro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and nitro groups but lacks the benzodiazole moiety.
4-nitro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the benzamide group.
Uniqueness
The uniqueness of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzodiazole moiety, in particular, sets it apart from other similar compounds and contributes to its versatility in various research and industrial applications.
特性
分子式 |
C16H11F3N4O3 |
|---|---|
分子量 |
364.28 g/mol |
IUPAC名 |
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F3N4O3/c1-8-6-10(23(25)26)3-4-11(8)14(24)22-15-20-12-5-2-9(16(17,18)19)7-13(12)21-15/h2-7H,1H3,(H2,20,21,22,24) |
InChIキー |
AKYOWAPCCJRFNB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)












